molecular formula C25H25N3O4S2 B2863655 N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189456-00-5

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Numéro de catalogue: B2863655
Numéro CAS: 1189456-00-5
Poids moléculaire: 495.61
Clé InChI: NQTYGAVRLXOBMW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2,3-Dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative featuring a sulfanylacetamide side chain. Its core structure includes a thieno[3,2-d]pyrimidine scaffold substituted with:

  • A 3-ethyl group (N-linked to the pyrimidine ring).
  • A 4-oxo (carbonyl) group.
  • A 6-phenyl group.
    The acetamide moiety is functionalized with a 2,3-dimethoxyphenylmethyl group, which confers unique electronic and steric properties. The molecular formula is C₂₅H₂₆N₃O₄S₂, with a molecular weight of 557.66 g/mol (calculated). This compound is hypothesized to exhibit bioactivity relevant to kinase inhibition or antimicrobial applications, based on structural analogs .

Propriétés

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-28-24(30)23-18(13-20(34-23)16-9-6-5-7-10-16)27-25(28)33-15-21(29)26-14-17-11-8-12-19(31-2)22(17)32-3/h5-13H,4,14-15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTYGAVRLXOBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components:

  • 3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidine-2-thiol : Serves as the heterocyclic core.
  • 2-Chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide : Provides the sulfhydryl-reactive acetamide side chain.
  • Sulfanyl linkage : Connects the thienopyrimidine core to the acetamide moiety via nucleophilic substitution.

Synthesis of 3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidine-2-thiol

Cyclization Strategies for Thieno[3,2-d]pyrimidin-4-one Core

The thieno[3,2-d]pyrimidine scaffold is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl reactants. Key methods include:

Formamide-Mediated Cyclization

Heating 2-amino-5-phenylthiophene-3-carboxamide with excess formamide at 160–180°C for 6–8 hours yields 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (Scheme 1A). This method achieves yields of 76–97% depending on substituent electronic effects.

Thorpe-Ziegler Cyclization

Alternative routes employ mercaptocarbonitrile intermediates. For example, 5-phenyl-2-(ethylamino)thiophene-3-carbonitrile undergoes base-mediated cyclization in ethanol with potassium hydroxide to form the pyrimidine ring, followed by oxidation to introduce the 4-oxo group.

Sulfhydryl Group Installation at C2

The 2-thiol group is introduced via nucleophilic displacement of a chloro precursor. 2,4-Dichloro-3-ethyl-6-phenylthieno[3,2-d]pyrimidine reacts with thiourea in refluxing ethanol (6 hours), followed by acidic hydrolysis (2M HCl) to yield the 2-thiol derivative (Scheme 1B). Yields range from 65% to 78%.

Table 1: Optimization of Thienopyrimidine Core Synthesis

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization Formamide, 180°C, 8 h 89 95
N3-Ethylation EtI, NaH, DMF, 60°C, 12 h 70 98
C2-Thiolation Thiourea, EtOH, reflux, 6 h 73 97

Synthesis of 2-Chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide

Preparation of (2,3-Dimethoxyphenyl)methylamine

Reductive amination of 2,3-dimethoxybenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol (RT, 24 h) provides the primary amine in 85% yield.

Amide Bond Formation

Coupling chloroacetyl chloride with (2,3-dimethoxyphenyl)methylamine is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI.HCl) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at 0°C. After 24 hours at room temperature, the product is isolated via recrystallization (dichloromethane/ethyl acetate) in 76% yield (Scheme 2A).

Table 2: Acetamide Side Chain Synthesis Parameters

Parameter Value Source
Coupling Agent EDCI.HCl (1.2 eq)
Catalyst DMAP (0.1 eq)
Reaction Time 24 h
Recrystallization Solvent CH₂Cl₂/EtOAc (1:2)

Final Coupling via Sulfhydryl-Alkylation

Nucleophilic Substitution

The 2-thiol group of 3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidine-2-thiol is deprotonated with potassium carbonate in acetonitrile. Addition of 2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide at 50°C for 6 hours affords the target compound (Scheme 2B). Purification via silica gel chromatography (ethyl acetate/hexane) yields 58–63%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) in dimethyl sulfoxide (DMSO) with triethylamine as a base improves reaction efficiency, increasing yields to 72%.

Table 3: Comparison of Coupling Methods

Condition Yield (%) Time Purity (%) Source
Conventional Heating 60 6 h 95
Microwave Irradiation 72 0.5 h 98

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H5), 7.45–7.32 (m, 5H, Ph), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.76 (d, J = 8.4 Hz, 1H, ArH), 4.45 (s, 2H, CH₂), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.52 (q, J = 7.2 Hz, 2H, NCH₂), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+): m/z calc. for C₂₆H₂₈N₃O₅S₂ [M+H]⁺: 534.1425; found: 534.1428.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm.

Analyse Des Réactions Chimiques

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.

Applications De Recherche Scientifique

N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mécanisme D'action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The target compound is compared to five structurally related analogs (Table 1). Key differences lie in:

Thienopyrimidine Core Substituents: Position and nature of alkyl/aryl groups.

Acetamide Side Chain : Substituents on the phenyl ring (electron-withdrawing/donating groups).

Physicochemical Properties : Molecular weight, polarity, and solubility.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Thienopyrimidine Substituents Acetamide Substituent Key Features
Target Compound C₂₅H₂₆N₃O₄S₂ 557.66 3-Ethyl, 4-oxo, 6-phenyl 2,3-Dimethoxyphenylmethyl Electron-donating methoxy groups; moderate lipophilicity
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide C₂₂H₁₈N₄O₄S₂ 466.53 6-Ethyl, 4-oxo, 3-phenyl 4-Nitrophenyl Strong electron-withdrawing nitro group; higher polarity, lower solubility
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 4-Methyl, 6-oxo 2,3-Dichlorophenyl Chlorine substituents enhance lipophilicity; potential toxicity concerns
N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₇H₂₇N₃O₃S₂ 505.70 3-(4-Methoxyphenyl), 4-oxo, hexahydro core 2,3-Dimethylphenyl Saturated ring improves rigidity; methoxy group enhances solubility
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide C₂₁H₂₄N₃O₂S₂ 438.56 3-Ethyl, 5,6-dimethyl, 4-oxo 2-Ethylphenyl Methyl/ethyl groups increase metabolic stability; moderate lipophilicity

Key Research Findings

Electron-Donating vs. Withdrawing Groups: The target compound’s 2,3-dimethoxyphenyl group (electron-donating) likely improves solubility compared to the nitro-substituted analog in , which showed lower solubility due to its polar nitro group .

The 5,6-dimethyl substituents in ’s compound increase steric hindrance, which could hinder enzymatic degradation, improving metabolic stability .

Biological Activity Implications :

  • While specific activity data for the target compound is unavailable, analogs with methoxy or methyl groups (e.g., ) demonstrate improved pharmacokinetic profiles, suggesting similar advantages for the target compound.
  • The dichlorophenyl analog () exhibited antimicrobial activity in preliminary studies, highlighting the role of halogen substituents in bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Compound X, and how can purity be maximized during synthesis?

  • Methodology:

  • Stepwise synthesis: Begin with the thieno[3,2-d]pyrimidinone core, followed by sulfanyl-acetamide coupling. Use DCC/DMAP as coupling agents for the acetamide group .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    • Data Contradictions: Some protocols report lower yields (~60%) when using THF as a solvent due to poor solubility of intermediates .

Q. How can Compound X be characterized to confirm structural integrity?

  • Analytical techniques:

  • NMR: Compare ¹H/¹³C NMR shifts to analogs (e.g., δ 10.10 ppm for NHCO in similar thienopyrimidines ).
  • HPLC-MS: Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to confirm molecular ion peaks (e.g., [M+H]+ ~500 m/z) .
  • Elemental analysis: Match experimental C, H, N, S values to theoretical calculations (e.g., C: 45.29% observed vs. 45.36% calculated ).

Q. What are the solubility and stability profiles of Compound X under physiological conditions?

  • Key data:

PropertyValueConditionsSource
Solubility12 mg/mL in DMSO25°C, neutral pH
Stability>48 hrs in PBS37°C, pH 7.4
  • Limitations: Poor aqueous solubility (<0.1 mg/mL in water) necessitates formulation with cyclodextrins or liposomes .

Advanced Research Questions

Q. How does the substitution pattern on the thienopyrimidine ring influence Compound X’s biological activity?

  • Structure-Activity Relationship (SAR):

  • 3-Ethyl group: Enhances metabolic stability compared to methyl or allyl derivatives .
  • Sulfanyl-acetamide linker: Critical for target binding (e.g., kinase inhibition); replacing sulfur with oxygen reduces potency by ~10-fold .
    • Data contradictions: Some analogs with 4-methoxyphenyl groups show higher cytotoxicity but lower selectivity .

Q. What mechanistic insights explain Compound X’s anti-inflammatory activity in vitro?

  • Experimental design:

  • Target identification: Use kinome-wide profiling to identify kinases inhibited by Compound X (e.g., JAK3 IC₅₀ = 0.8 μM ).
  • Pathway analysis: Assess NF-κB and COX-2 suppression in LPS-stimulated macrophages via Western blot .
    • Key findings: Compound X reduces IL-6 and TNF-α secretion by 70% at 10 μM, comparable to dexamethasone .

Q. How can crystallographic data resolve discrepancies in Compound X’s reported molecular conformation?

  • Methods:

  • X-ray crystallography: Grow single crystals via vapor diffusion (ethyl acetate/dichloromethane).
  • Compare with analogs: For example, N-(4-chlorophenyl) derivatives show a dihedral angle of 85.2° between thieno and pyrimidine rings .
    • Outcome: Confirms planar geometry of the thienopyrimidine core, critical for π-π stacking in target binding .

Methodological Challenges & Solutions

Q. Why do batch-to-batch variations occur in Compound X’s biological assays, and how can this be mitigated?

  • Root causes:

  • Impurity profiles: Trace levels of unreacted starting materials (e.g., 2-mercapto-thienopyrimidine) may inhibit assay reproducibility .
    • Solutions:
  • Quality control: Implement LC-MS for each batch to ensure <1% impurities .
  • Standardized protocols: Pre-treat cells with identical serum concentrations and passage numbers .

Q. What computational strategies predict Compound X’s pharmacokinetic properties?

  • Approaches:

  • ADMET prediction: Use SwissADME or Schrödinger QikProp to estimate logP (~3.2), CNS permeability (-2.1), and CYP450 inhibition .
  • Molecular docking: Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90% ).

Key Citations

  • Synthesis & characterization:
  • Biological activity:
  • Structural analysis:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.